Ethyl 4-{3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzoate
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Overview
Description
ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound that features a thiophene ring, an imidazolidinone core, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the imidazolidinone ring, and finally, the esterification to form the benzoate ester. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and imidazolidinone-based molecules, such as:
Tipepidine: A thiophene-containing drug with antitussive properties.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor with a thiophene moiety.
Uniqueness
ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is unique due to its combination of a thiophene ring, an imidazolidinone core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C27H27N3O4S2 |
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Molecular Weight |
521.7 g/mol |
IUPAC Name |
ethyl 4-[4-(2-anilino-2-oxoethyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-34-26(33)19-9-11-21(12-10-19)30-25(32)22(17-24(31)28-20-7-5-4-6-8-20)29(27(30)35)15-13-23-18(2)14-16-36-23/h4-12,14,16,22H,3,13,15,17H2,1-2H3,(H,28,31) |
InChI Key |
KOGYCAFCGQCDON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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